molecular formula C12H11ClN4O B6087389 1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

Cat. No.: B6087389
M. Wt: 262.69 g/mol
InChI Key: HIUCRKUVWNTHHX-LZYBPNLTSA-N
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Description

1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

The synthesis of 1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the condensation reaction between 1-(4-hydroxyphenyl)-1-ethanone and 3-chloro-2-pyrazinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:

    Starting Materials: 1-(4-hydroxyphenyl)-1-ethanone and 3-chloro-2-pyrazinecarbohydrazide.

    Reaction Conditions: Acid catalyst, reflux, and solvent (e.g., ethanol or methanol).

    Procedure: The starting materials are mixed in the solvent, and the mixture is heated under reflux for several hours. The reaction progress is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazine ring, using nucleophiles such as amines or thiols.

    Condensation: The hydrazone group can participate in condensation reactions with aldehydes or ketones to form azines or other derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activity. Additionally, the presence of the chloro and hydroxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can be compared with other similar compounds, such as:

    1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-FLUORO-2-PYRAZINYL)HYDRAZONE: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-NITRO-2-PYRAZINYL)HYDRAZONE: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

    1-(4-HYDROXYPHENYL)-1-ETHANONE 1-(3-METHYL-2-PYRAZINYL)HYDRAZONE: The methyl group can influence the compound’s steric properties and overall stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-N-[(3-chloropyrazin-2-yl)amino]-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-8(9-2-4-10(18)5-3-9)16-17-12-11(13)14-6-7-15-12/h2-7,18H,1H3,(H,15,17)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUCRKUVWNTHHX-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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